molecular formula C7H7BrFNO B1448502 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol CAS No. 1114523-54-4

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol

Cat. No.: B1448502
CAS No.: 1114523-54-4
M. Wt: 220.04 g/mol
InChI Key: SQKAOXWKWKGGRD-UHFFFAOYSA-N
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Description

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrFNO It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Target of Action

The primary targets of the compound “1-(2-Bromo-5-fluoropyridin-4-yl)ethanol” are currently unknown. This compound is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole

Mode of Action

As a pyridine derivative, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions . The bromine and fluorine substituents on the pyridine ring may also influence its reactivity and interaction with targets.

Biochemical Pathways

Pyridine derivatives can participate in various biochemical pathways depending on their specific structure and targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol typically involves the bromination and fluorination of pyridine derivatives. One common method involves the reaction of 2-bromo-5-fluoropyridine with ethylene oxide under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-bromo-5-fluoropyridin-4-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring. The presence of both bromine and fluorine atoms at distinct positions allows for unique reactivity and interaction profiles compared to its analogs .

Properties

IUPAC Name

1-(2-bromo-5-fluoropyridin-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-4(11)5-2-7(8)10-3-6(5)9/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKAOXWKWKGGRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC=C1F)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 250-mL 3-neck flask was added a THF solution (20 mL) of 2-bromo-5-fluoropyridine (8.80 g, 50 mmol). At −78° C., to the solution was added LDA (25.0 mL, 50 mmol, 2.5 M in THF) dropwise. After stirring for 5 min, diisopropylamine (7.0 mL, 50 mmol) was added dropwise via a syringe and the mixture was stirred at −78° C. for 4 h. A THF solution of acetaldehyde (11 mL, 55 mmol, 5M in THF) was added dropwise via a syringe. The contents were removed from the cold bath and stirred with warming to room temperature overnight. The mixture was diluted with water (150 mL) and vigorously stirred for 5 min. The contents were concentrated under reduced pressure and the residue was extracted with ethyl ether (3×150 mL). The combined organic layer was dried over MgSO4, filtered, and concentrated under reduced pressure to afford yellow oil, which was purified by silica-gel column chromatography eluting with petroleum ether/ethyl acetate (10:1 to 5:1) to afford 325b (8.0 g, 72.7%) as a yellow solid. MS-ESI: [M+H]+ 220.1. 1H NMR (500 MHz, CDCl3) δ 8.15 (d, J=1.5 Hz, 1H), 7.68 (d, J=5.5 Hz, 1H), 5.17 (d, J=6.5 Hz, 1H), 2.18-2.16 (m, 1H), 1.52 (d, J=6.5 Hz, 3H).
Name
Quantity
25 mL
Type
reactant
Reaction Step One
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7 mL
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reactant
Reaction Step Two
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11 mL
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reactant
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0 (± 1) mol
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solvent
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8.8 g
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reactant
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Quantity
20 mL
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solvent
Reaction Step Four
Name
Yield
72.7%

Synthesis routes and methods II

Procedure details

To a 1000 mL 3-neck flask was added 2-bromo-5-fluoropyridine (8.80 g, 50 mmol) and THF (200 mL) at −78° C. followed by dropwise addition of LDA (20.0 mL, 50 mmol, 2.5 M). After stirring at −78° C. for 4 h, acetaldehyde (3.1 mL, 55 mmol) was added dropwise via syringe. The contents were removed from the cold bath and stirred at room temperature overnight. The mixture was diluted with H2O (150 mL), and vigorously stirred for 5 min. The contents were extracted with ethyl ether (3×150 mL), the combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to afford a yellow oil. The crude product was passed through a short silica column (eluent: 3:1 PE/EtOAc) to afford 1-(2-bromo-5-fluoropyridin-4-yl)ethanol as a white solid (9.5 g, 86%). ESI MS m/z=220 (M+1)
Quantity
8.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
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0 (± 1) mol
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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